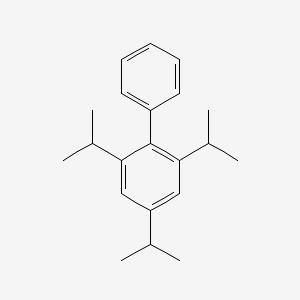

2,4,6-Triisopropyl-1-phenylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3,5-tri(propan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)17-10-8-7-9-11-17/h7-16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUJVDHUJHWQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Triisopropyl 1 Phenylbenzene and Its Structural Analogues

Strategies for Constructing the 2,4,6-Triisopropylphenyl Moiety

Introduction of Isopropyl Groups onto Aromatic Rings

The primary method for introducing isopropyl groups onto a benzene (B151609) ring to form 1,3,5-triisopropylbenzene (B165165) is through Friedel-Crafts alkylation. acs.orglibretexts.orglibretexts.org This classic electrophilic aromatic substitution reaction typically involves the reaction of benzene with an isopropylating agent, such as isopropyl bromide or propylene, in the presence of a Lewis acid catalyst. acs.orgscielo.br

Common Lewis acid catalysts for this transformation include aluminum chloride (AlCl₃), which facilitates the formation of the isopropyl carbocation electrophile from the alkyl halide. libretexts.orglibretexts.org The reaction proceeds via the attack of the electron-rich benzene ring on the carbocation, followed by deprotonation to restore aromaticity. To achieve the desired 1,3,5-substitution pattern, reaction conditions can be optimized. For instance, the use of ionic liquids as catalysts has been explored to improve the selectivity for the 1,3,5-isomer over the 1,2,4-isomer. researchgate.net Studies have shown that a 2AlCl₃/Et₃NHCl ionic liquid system at a controlled temperature of 50°C can favor the formation of 1,3,5-triisopropylbenzene. researchgate.net

The synthesis of 1,3,5-triisopropylbenzene is a critical first step, as this compound can then be further functionalized, for example, by bromination to yield 1-bromo-2,4,6-triisopropylbenzene, a key precursor for subsequent coupling reactions.

Synthesis of Biphenyl (B1667301) Derivatives Incorporating 2,4,6-Triisopropylphenyl Groups

With the sterically demanding 2,4,6-triisopropylphenyl group in hand, typically as an aryl halide, the next crucial step is the formation of the biaryl C-C bond. Palladium-catalyzed cross-coupling reactions and directed ortho-lithiation are two powerful strategies to achieve this transformation.

Suzuki Coupling Reactions for Biaryl Formation

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. researchgate.netresearchgate.netyoutube.com It involves the reaction of an organoboron compound, typically a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.

The success of Suzuki coupling for sterically hindered substrates, such as those involving the 2,4,6-triisopropylphenyl moiety, heavily relies on the choice of the palladium catalyst and its associated ligands. organic-chemistry.orgresearchgate.net Standard palladium catalysts can be inefficient due to the steric bulk hindering the crucial steps of the catalytic cycle.

To overcome this challenge, specialized palladium catalysts and ligands have been developed. Robust acenaphthoimidazolylidene palladium complexes, which are a type of N-heterocyclic carbene (NHC) ligated palladium complex, have shown high efficiency for Suzuki-Miyaura cross-coupling reactions of sterically hindered substrates. organic-chemistry.org These catalysts exhibit excellent yields even with low catalyst loadings under mild conditions. organic-chemistry.org The "flexible steric bulk" and strong σ-donor properties of the NHC ligands are crucial for their high catalytic activity. organic-chemistry.org For example, catalyst systems employing bulky and electron-rich phosphine (B1218219) ligands, such as AntPhos, have also proven effective in coupling di-ortho-substituted aryl halides with secondary alkylboronic acids, a testament to their ability to facilitate sterically demanding couplings. rsc.org

| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | 5-bromoindole | p-tolylboronic acid | K₂CO₃ | water-acetonitrile | >92 | nih.gov |

| Pd/SSphos | 5-bromoindole | o-tolylboronic acid | K₂CO₃ | water-acetonitrile | >92 | nih.gov |

| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chlorides | Arylboronic Acids | - | - | Very Good | acs.org |

| Pd-NHC Complex 3a | Sterically Hindered Aryl Bromides/Chlorides | Sterically Hindered Arylboronic Acids | t-BuOK | Dioxane | >99 | organic-chemistry.org |

| Pd-AntPhos | Di-ortho-substituted Aryl Halides | Secondary Alkylboronic Acids | K₃PO₄ | Xylenes | 63 | rsc.org |

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling for Sterically Hindered Substrates

Arylboronic acids are key reagents in the Suzuki coupling reaction. researchgate.net They are generally stable, crystalline solids that are relatively easy to handle and are commercially available with a wide range of functional groups. In the catalytic cycle, the boronic acid undergoes transmetalation with the palladium(II) center, a step that is crucial for the formation of the new carbon-carbon bond. The presence of a base is essential for this step, as it activates the boronic acid by forming a more nucleophilic boronate species. For sterically hindered boronic acids, the choice of base and reaction conditions is critical to ensure efficient transmetalation.

Directed ortho-Lithiation Strategies

Directed ortho-lithiation (DoM) is another powerful tool for the regioselective functionalization of aromatic rings and can be employed in the synthesis of highly substituted biphenyls. wikipedia.orgsemanticscholar.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, which typically contains a heteroatom with lone pairs of electrons (e.g., -OMe, -CONR₂, -NHBoc), coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium (B1581126). wikipedia.orgsemanticscholar.org This coordination directs the deprotonation to the adjacent ortho position, generating a specific aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile to introduce a substituent at the ortho position.

In the context of synthesizing analogues of 2,4,6-triisopropyl-1-phenylbenzene, a suitably substituted phenyl ring bearing a DMG could be subjected to ortho-lithiation followed by reaction with an electrophile containing the 2,4,6-triisopropylphenyl moiety, or vice versa. For instance, a phenyloxazoline can act as a DMG, and its reaction with an organolithium or Grignard reagent can lead to the formation of unsymmetrical biphenyls. orgsyn.org The tert-butoxycarbonyl group is another effective DMG for directing lithiation to the C-7 position of indolines, providing a route to 7-substituted indoline (B122111) derivatives. orgsyn.org

The choice of the organolithium base and solvent is crucial for the success of DoM. uwindsor.ca Highly basic reagents like sec-butyllithium or t-butyllithium are often used, and coordinating solvents like tetrahydrofuran (B95107) (THF) or the addition of chelating agents like tetramethylethylenediamine (TMEDA) can enhance the efficiency of the lithiation. uwindsor.ca

| Directing Group (DMG) | Lithiating Agent | Application | Reference |

| -CONR₂ | n-BuLi | General ortho-substitution | semanticscholar.org |

| -OMe | s-BuLi/LDA | Synthesis of substituted anisoles | orgsyn.org |

| -NHBoc | s-BuLi/TMEDA | Synthesis of 7-substituted indolines | orgsyn.org |

| Phenyloxazoline | Grignard Reagents | Synthesis of unsymmetrical biphenyls | orgsyn.org |

| 2-(dimethylamino)methyl | n-BuLi or t-BuLi | Regioselective lithiation of naphthalene | nih.gov |

Table 2: Examples of Directing Groups and Reagents in Directed ortho-Lithiation

Ullmann Coupling Reactions

The Ullmann coupling, a classic method for forming aryl-aryl bonds, offers a viable, albeit challenging, pathway for synthesizing sterically hindered biphenyls like this compound. wikipedia.orglscollege.ac.in Named after Fritz Ullmann, this reaction traditionally involves the copper-promoted coupling of two aryl halides. wikipedia.orgoperachem.com The archetypal Ullmann biaryl synthesis requires high temperatures (often around 200°C) and a stoichiometric amount of copper, typically as a copper-bronze alloy. wikipedia.orgorganic-chemistry.org The reaction is particularly effective for aryl halides bearing electron-withdrawing groups. lscollege.ac.inoperachem.com

The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org For the synthesis of an unsymmetrical biphenyl like this compound, a modified approach or a different cross-coupling reaction might be more common. However, the homocoupling of an appropriately substituted aryl halide, such as 1-bromo-2,4,6-triisopropylbenzene, could be envisioned, although controlling the reaction to favor the desired cross-coupling product would be necessary. sigmaaldrich.com

Modern advancements in the Ullmann reaction have introduced the use of palladium and nickel catalysts, which can facilitate the coupling under milder conditions and with a broader substrate scope. wikipedia.orglscollege.ac.in Despite these improvements, the synthesis of significantly hindered biaryls, such as those with multiple ortho substituents, can result in lower yields. nih.gov For instance, in the synthesis of polychlorinated biphenyls (PCBs) with three or four ortho chlorine atoms, the Ullmann coupling gave significantly lower yields (20–38%) compared to Suzuki coupling (65–98%). nih.govresearchgate.net The primary drawback in these cases is often the formation of homocoupling byproducts, which can be difficult to separate from the desired product. researchgate.net

Table 1: Comparison of Coupling Methods for Sterically Hindered Biphenyls

| Coupling Method | Typical Catalyst | Conditions | Advantages | Disadvantages | Yields (Hindered Substrates) |

|---|---|---|---|---|---|

| Classic Ullmann | Copper bronze | High temp. (>200°C) | Useful for specific substrates | Harsh conditions, erratic yields wikipedia.org | Low to moderate nih.gov |

| Modern Ullmann | Pd or Ni complexes | Milder temp. | Broader scope lscollege.ac.in | Moderate yields lscollege.ac.in | Moderate |

| Suzuki Coupling | Pd complexes/ligands | Often <100°C | High yields, good functional group tolerance | Boronic acid instability | High nih.gov |

Functionalization of the Aryl and Biphenyl Core

The inherent stability and steric bulk of the this compound scaffold make it an interesting platform for developing specialized molecules, particularly ligands for catalysis. Functionalization, however, requires overcoming significant steric hindrance.

Phosphination Reactions for Ligand Synthesis

The introduction of a phosphine group onto the this compound core is a key step in synthesizing bulky phosphine ligands, which are crucial in organometallic chemistry and catalysis. nih.gov These ligands are prized for their ability to influence the steric and electronic properties of metal centers, leading to enhanced catalytic activity and selectivity. orgsyn.org

A common method for phosphination involves a lithiation-trapping sequence. This would entail the deprotonation of a specific position on the biphenyl core, typically using a strong organolithium base like n-butyllithium or t-butyllithium, followed by quenching the resulting aryllithium species with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂). beilstein-journals.org The extreme steric crowding around the 2'-position of the phenyl ring, ortho to the triisopropylphenyl group, would likely direct lithiation to less hindered positions.

An alternative approach involves the formation of a Grignard reagent from a brominated precursor, which is then reacted with a chlorophosphine, sometimes in the presence of a copper catalyst like CuCl. orgsyn.org The synthesis of P,N-heterocyclic phosphine ligands often utilizes the reaction of a lithium phosphide (B1233454) reagent with an organohalide. nih.govbeilstein-journals.org These established methods provide a blueprint for the targeted synthesis of phosphine ligands derived from the this compound framework.

Introduction of Other Substituents (e.g., methoxy (B1213986), trifluoromethyl)

The introduction of substituents like methoxy (–OCH₃) or trifluoromethyl (–CF₃) groups can significantly alter the electronic properties of the biphenyl core.

Methoxy Group Introduction: The methoxy group is an electron-donating group that can influence the reactivity of the aromatic system. docbrown.info Synthesizing methoxy-substituted, sterically hindered biphenyls often involves coupling a methoxy-containing aryl halide with a suitable partner. nih.gov For example, methoxylated polychlorinated biphenyls have been synthesized via Suzuki coupling. nih.govresearchgate.net A key challenge in introducing a methoxy group onto a highly substituted ring, particularly with bulky ortho substituents, is the steric hindrance that can force the methoxy group out of the plane of the aromatic ring. nih.gov In a study of 1,3,5-trichloro-2-methoxybenzene, the two ortho-chloro substituents caused the methoxy group to rotate significantly out of the benzene ring's plane, with a dihedral angle of 84.11°. nih.gov A similar effect would be expected if a methoxy group were introduced onto the triisopropyl-substituted ring of this compound.

Trifluoromethyl Group Introduction: The trifluoromethyl group (–CF₃) is a strongly electron-withdrawing and highly lipophilic substituent that can enhance the metabolic stability and binding affinity of molecules. beilstein-journals.orgnih.gov The direct trifluoromethylation of an existing aryl core can be challenging. More commonly, a trifluoromethyl-containing building block is used in the initial coupling reaction. For instance, 2-phenyl-4,6-bis(trifluoromethyl)pyridine can be synthesized via the cyclization of ketoxime acetates with 1,1,1,3,3,3-hexafluoro-2-propanone. orgsyn.org Synthesizing a trifluoromethyl ether (–OCF₃) derivative often involves specialized reagents. One method is the oxidative desulfurization-fluorination of dithiocarbonates. beilstein-journals.org Another approach uses hypervalent iodine compounds as CF₃-transfer agents. nih.gov Introducing these groups onto the sterically congested this compound core would require robust synthetic methods capable of overcoming the significant steric barriers.

Advanced Purification Techniques for Sterically Hindered Aryl Compounds

The purification of large, sterically hindered, and often nonpolar aryl compounds like this compound and its derivatives presents significant challenges. Standard purification methods like silica (B1680970) gel column chromatography can be ineffective. acs.org

The similar polarities of the desired product and byproducts, such as homocoupled species, often make separation by normal-phase chromatography difficult. acs.org This is a known issue in the synthesis of polyfluorinated biphenyls, where homocoupled byproducts are not separable from the target compound using common techniques. acs.org

Advanced purification strategies are therefore necessary. These can include:

Chromatography on Alumina (B75360): For nonpolar compounds, alumina can sometimes provide different selectivity compared to silica gel. orgsyn.org

High-Performance Liquid Chromatography (HPLC): While not always practical for large-scale preparations, preparative HPLC can offer the resolution needed to separate closely related, bulky isomers or byproducts. acs.org

Crystallization: If the target compound is a solid, careful crystallization can be a powerful purification technique to isolate it from soluble impurities.

Specialized Column Chromatography: In some cases, modified stationary phases are employed. For instance, when purifying boronic esters (common precursors in Suzuki couplings), silica gel pre-treated with boric acid can prevent the decomposition of the acid-sensitive compounds on the column. researchgate.net

Flash Chromatography: While still a form of column chromatography, optimizing conditions for flash chromatography, including the choice of a less polar solvent system (e.g., hexane/DCM), can sometimes achieve the necessary separation for hindered compounds. researchgate.netnih.gov The use of gas chromatography is often employed to determine the purity of such compounds after purification. nih.govresearchgate.net

Steric and Electronic Effects of 2,4,6 Triisopropylphenyl Moieties in Molecular Design

Influence of Triisopropyl Groups on Molecular Conformation

The sheer size of the 2,4,6-triisopropylphenyl group imposes significant constraints on the rotational freedom of bonds connecting it to other parts of a molecule. This steric influence is a powerful tool for chemists to control the three-dimensional arrangement of atoms, leading to predictable and often rigid molecular architectures.

The introduction of bulky substituents like the 2,4,6-triisopropylphenyl group dramatically alters this equilibrium. In a molecule like 2,4,6-triisopropyl-1-phenylbenzene, the steric clash between the ortho-isopropyl groups and the adjacent phenyl ring forces a much larger dihedral angle. This significant twisting is necessary to alleviate the severe steric strain that would occur in a more planar conformation. For instance, in related sterically hindered systems, the angle formed between a substituent plane and the aromatic ring can be forced to approximately 90°. mdpi.com This enforced orthogonality effectively decouples the π-systems of the two rings, preventing electronic communication between them.

The table below illustrates the typical impact of ortho-substituents on the dihedral angle of biphenyl (B1667301) systems.

| Biphenyl System | Substituents | Typical Dihedral Angle (°) | Primary Influencing Factor |

| Unsubstituted Biphenyl | H | ~45 | Balance of conjugation and steric hindrance researchgate.netlibretexts.org |

| 2,2'-Disubstituted Biphenyl | Small groups (e.g., -F, -CH₃) | 60 - 70 | Increased steric hindrance wikipedia.org |

| This compound | Tipp group | Approaching 90 | Dominant steric hindrance from isopropyl groups mdpi.com |

This table provides illustrative values; actual angles depend on the specific molecule and its environment (gas, solution, solid state).

The steric bulk of the Tipp group not only dictates the preferred dihedral angle but also erects a substantial energy barrier to rotation around the inter-ring bond. wikipedia.org For the molecule to rotate through a planar conformation, the ortho-isopropyl groups would need to pass by the ortho-hydrogens of the adjacent phenyl ring, leading to an energetically unfavorable steric clash. libretexts.org

This high rotational barrier effectively locks the molecule into a specific, highly twisted conformation, drastically reducing its conformational flexibility. While unsubstituted biphenyl rapidly interconverts between its equivalent twisted forms at room temperature, a Tipp-substituted biphenyl would require significantly more energy to do so. libretexts.orgcomporgchem.com The energy required to overcome these rotational barriers can be substantial, with calculated values for various substituted biphenyls ranging from approximately 6 to over 45 kcal/mol. rsc.org The presence of bulky ortho-substituents is a key factor in creating these high barriers, making atropisomers (conformational isomers that are stable to isolation) possible. libretexts.orgwikipedia.org

| Feature | Unsubstituted Biphenyl | This compound |

| Rotational Barrier (Planar Transition State) | Low (~6-8 kJ/mol) comporgchem.combiomedres.us | High |

| Conformational Flexibility | High (rapid rotation) | Low (rotationally restricted) wikipedia.org |

| Potential for Atropisomerism | No | Yes (if the other ring is asymmetrically substituted) libretexts.org |

Steric Hindrance and its Role in Chemical Reactivity

Steric hindrance is not merely a structural constraint; it is a powerful tool for controlling chemical reactivity. wikipedia.orgnumberanalytics.com The 2,4,6-triisopropylphenyl group acts as a protective shield, limiting access to a reactive center and thereby dictating the course and outcome of chemical reactions.

The Tipp moiety can effectively block certain reaction pathways while allowing others, leading to high selectivity. wikipedia.org By physically obstructing the approach of reactants to a specific site, it can prevent side reactions and favor a desired product. For example, in nucleophilic substitution or elimination reactions, the bulky group can dictate the direction of attack. nih.gov A nucleophile may be completely prevented from approaching a reactive site via a sterically congested route, forcing it to take an alternative path or not react at all. mdpi.comnih.gov

This principle is exploited in catalysis, where ligands bearing Tipp groups can create a specific pocket around a metal center. This pocket allows only substrates of a certain size and shape to bind and react, leading to high regioselectivity or stereoselectivity. For instance, the reduction of 1-(2,4,6-triisopropylphenyl)ethanone is significantly hindered compared to its less bulky methyl-substituted analogue, which can be reduced by mild agents; the Tipp-substituted ketone requires a much stronger reducing agent like LiAlH₄ to proceed. mdpi.com

Highly reactive species, such as radicals, carbenes, or low-coordinate metal centers, are often short-lived and prone to decomposition. The steric bulk of the 2,4,6-triisopropylphenyl group can provide kinetic stabilization to these unstable intermediates and the transition states leading to them. rsc.org By encapsulating the reactive center, the Tipp group prevents it from reacting with other molecules in the environment. numberanalytics.com

This "kinetic stabilization" strategy has enabled the isolation and characterization of compounds with unusual bonding and oxidation states. The bulky aryl group acts as a "molecular corset," holding the reactive core in place and preventing it from undergoing typical decomposition pathways like dimerization or reaction with solvents. This has been particularly successful in the chemistry of the heavier main group elements, where the Tipp group and its derivatives have allowed for the synthesis of stable compounds with pnictogen elements (P, As, Sb). researchgate.net

A common fate for many reactive species is dimerization, where two identical molecules react with each other. nih.gov The steric shield provided by the Tipp group is exceptionally effective at preventing this process. mdpi.com The bulk of the isopropyl groups on one molecule physically repels the approach of a second, identical molecule, inhibiting the formation of a dimer. wikipedia.org

This effect has been crucial in stabilizing monomers of species that would otherwise readily dimerize. For example, while parent cyclobutadiene (B73232) rapidly dimerizes, derivatives bearing bulky substituents are stable. wikipedia.org Similarly, ligands incorporating the Tipp group have been used to create monomeric complexes of metals that would typically form dimeric or polymeric structures with bridging ligands. rsc.org This strategy is essential for studying the intrinsic properties of the monomeric species and for developing catalysts where the monomer is the active species. researchgate.netnih.govresearchgate.net

Implications for Macrocyclization Processes

The 2,4,6-triisopropylphenyl moiety, often referred to as a "supermesityl" group, is characterized by its significant steric bulk. This steric hindrance plays a crucial role in various chemical transformations, including macrocyclization reactions. The three isopropyl groups positioned at the ortho and para positions of the phenyl ring create a sterically demanding environment that can influence the course and outcome of reactions aimed at forming large cyclic structures.

The sheer size of the 2,4,6-triisopropylphenyl group can enforce specific conformations in precursor molecules, pre-organizing them for cyclization. This can lead to higher yields and selectivity for the desired macrocycle by disfavoring competing intermolecular reactions. The bulky groups can act as "steric directors," guiding the reactive ends of a linear precursor towards each other.

In the context of organometallic chemistry, ligands incorporating the 2,4,6-triisopropylphenyl group have been shown to be extraordinarily bulky. For instance, the 2,6-bis(2,4,6-triisopropylphenyl)phenyl ligand demonstrates the immense steric shielding provided by these groups. rsc.org This level of steric encumbrance can be strategically employed in macrocyclization to protect a reactive center within the forming ring, thereby preventing unwanted side reactions.

Electronic Perturbations Induced by Isopropyl Substituents

The electronic nature of a molecule is significantly influenced by its constituent functional groups. numberanalytics.com In the case of this compound, the isopropyl substituents impart distinct electronic characteristics to the phenyl ring. These electronic effects, in conjunction with the steric properties, dictate the reactivity and interaction of the molecule in various chemical environments.

Electron-Donating Characteristics of Alkyl Groups

Alkyl groups, such as the isopropyl groups in this compound, are generally considered to be electron-donating groups (EDGs). wikipedia.org This electron-donating ability arises primarily from an inductive effect (+I). The sp³ hybridized carbon atoms of the alkyl groups are less electronegative than the sp² hybridized carbon atoms of the benzene (B151609) ring, leading to a net push of electron density from the alkyl groups into the aromatic system. wikipedia.orgucalgary.ca This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.org

The electron-donating nature of alkyl groups can be summarized as follows:

Inductive Effect (+I): Alkyl groups push electron density through the sigma bond framework onto the phenyl ring. ucalgary.ca

Activation of Aromatic Ring: The increased electron density activates the ring, making it more susceptible to electrophilic aromatic substitution. libretexts.org

Ortho/Para Direction: Electron-donating groups direct incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org

Table 1: Electronic Effects of Substituent Groups

| Substituent Type | Electronic Effect | Influence on Aromatic Ring | Directing Effect |

|---|---|---|---|

| Alkyl Groups (e.g., Isopropyl) | Electron-Donating (Inductive) | Activating | Ortho, Para |

| Halogens | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | Ortho, Para |

| Nitro Group (-NO₂) | Electron-Withdrawing (Resonance and Inductive) | Deactivating | Meta |

Impact on Metal-Ligand Interactions

The electronic properties of ligands play a critical role in the stability and reactivity of metal complexes. solubilityofthings.com The electron-donating nature of the 2,4,6-triisopropylphenyl group enhances the ability of the phenyl ring to act as a ligand for a metal center. The increased electron density on the aromatic ring can lead to stronger metal-ligand bonds.

In organometallic complexes, ligands that are strong electron donors can increase the electron density at the metal center. This can, in turn, influence the metal's coordination number, geometry, and reactivity. For example, in complexes with bipyridine ligands substituted with 2,4,6-triisopropylphenyl groups, the electronic nature of the ligand system influences the properties of the resulting metal complexes. acs.org The electron-donating character of the alkyl groups can modulate the electronic structure of the metal center, which can be observed through techniques like UV-visible spectroscopy. For instance, electron-donating groups on a ligand can affect the energy of metal-to-ligand charge transfer (MLCT) bands. nih.gov

Conjugation Effects in Pi Systems

A conjugated system consists of connected p-orbitals with delocalized electrons, which generally increases the stability of a molecule. wikipedia.org Such systems are characterized by alternating single and multiple bonds. wikipedia.orglibretexts.org The phenyl group in this compound is itself a conjugated pi system. wikipedia.org

The isopropyl substituents are not directly part of the pi-conjugated system of the benzene ring as they are attached via sigma bonds. wikipedia.org However, they can influence the electronic properties of the pi system through hyperconjugation, which involves the overlap of the C-H sigma bonds of the isopropyl groups with the pi orbitals of the aromatic ring. This interaction, though weaker than the primary inductive effect, also contributes to the electron-donating character of the alkyl groups.

The planarity of the conjugated system is crucial for effective orbital overlap. wikipedia.org While the phenyl ring is planar, the bulky isopropyl groups can cause some distortion in larger molecules, which could potentially affect the extent of conjugation in more extended pi systems connected to the 2,4,6-triisopropylphenyl moiety.

Theoretical and Computational Investigations of Sterically Hindered Aryl Systems

Application of Density Functional Theory (DFT) in Structure-Property Relationships

Density Functional Theory (DFT) has proven to be an invaluable method for investigating the structure-property relationships in sterically hindered molecules. nih.govnih.gov It allows for the accurate calculation of molecular geometries, interaction energies, and electronic properties, providing a molecular-level understanding of their behavior. nih.govrsc.org

Geometry Optimization and Conformational Analysis

The significant steric bulk in 2,4,6-Triisopropyl-1-phenylbenzene dictates its three-dimensional structure. DFT calculations are instrumental in determining the preferred conformations and the rotational barriers of the phenyl and isopropyl groups. researchgate.netnii.ac.jp

In systems with bulky alkyl groups, dispersion-corrected DFT has been shown to be crucial for accurately describing the balance between attractive dispersion forces and steric repulsion. rsc.org These calculations reveal that folded conformations can be stabilized by alkyl-π interactions, and the energetic barriers to conformational changes are significant. rsc.org For instance, studies on related phenyl-substituted systems have used DFT to explore the potential energy surfaces associated with the rotation of the phenyl group, identifying the most stable conformations. researchgate.net The choice of functional and basis set, such as B3LYP/6-31G(d), is critical for obtaining reliable geometric parameters. researchgate.net

Table 1: Representative Torsional Angles in Sterically Hindered Biaryl Systems

| Compound System | Torsional Angle (°) Description | Method | Finding |

| Substituted biphenyls | Dihedral angle between the two aryl rings | DFT | The degree of twisting is a balance between conjugative stabilization (favoring planarity) and steric hindrance between ortho substituents (favoring twisting). |

| 1-phenylcyclohexane derivatives | Orientation of the phenyl ring (axial/equatorial) | MM2, DFT | The equatorial-parallel conformation is often the most stable due to minimized steric repulsions. nii.ac.jp |

This table is illustrative and based on general findings for sterically hindered biaryl systems.

Energy Frameworks and Intermolecular Interactions

Understanding the non-covalent interactions within and between molecules is key to predicting their bulk properties. Energy frameworks, derived from accurate intermolecular interaction energy calculations, provide a visual and quantitative representation of the crystal packing. rsc.org This approach helps in understanding the anisotropy of interactions and rationalizing the mechanical properties of molecular crystals. rsc.org

Table 2: Calculated Interaction Energies in Model Systems

| Interaction Type | System | Method | Energy (kJ/mol) |

| π-π stacking | Parallel-displaced benzene (B151609) dimer | DFT-D3 | Dominantly attractive dispersion forces. nih.gov |

| C-H···π | Methane-benzene complex | DFT | Weak, but significant attractive interaction. |

| Steric Repulsion | Ortho-substituted biphenyls | DFT | Can lead to significant destabilization and twisting of the molecule. |

This table provides representative values for fundamental interaction types relevant to sterically hindered aryl systems.

Analysis of Electronic Properties (e.g., Highest Occupied Molecular Orbitals)

The electronic properties of sterically hindered aryl systems are significantly influenced by their conformation. DFT calculations are used to determine key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govnih.gov The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov

In sterically strained molecules, the twisting of the aryl rings can disrupt π-conjugation, leading to changes in the HOMO and LUMO energy levels. nih.gov For instance, DFT studies on substituted oxadiazoles (B1248032) have shown that different conformers can have varying HOMO-LUMO energy gaps, which in turn affects their potential applications in optoelectronic devices. nih.gov The distribution of the HOMO and LUMO can be visualized to understand the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. youtube.com

Table 3: Representative HOMO-LUMO Gaps from DFT Calculations

| Molecule/System | Conformation | DFT Functional | HOMO-LUMO Gap (eV) |

| 1,2,4-Oxadiazole derivative nih.gov | Monomer | CAM-B3LYP | ~5.0 - 5.5 |

| Adenine-Thymine DNA base pairs nih.gov | 1-4 base pairs | - | 3.9 - 4.6 |

| Dichloro amino chalcones nih.gov | E and Z isomers | B3LYP | Varies with isomer, generally higher for Z isomers. |

This table presents examples of HOMO-LUMO gaps calculated for various molecular systems to illustrate the range of values and dependencies.

Mechanistic Studies of Reactions Involving Bulky Aryl Compounds

Computational methods are crucial for elucidating the complex reaction mechanisms of sterically hindered compounds. nih.govnih.govresearchgate.net They provide insights into transition states, reaction pathways, and the role of catalysts, which are often difficult to obtain through experimental means alone.

Elucidation of Transition States and Reaction Pathways

DFT calculations can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. ruhr-uni-bochum.dersc.org This allows for the determination of activation barriers and the most favorable reaction pathways. ruhr-uni-bochum.deresearchgate.net

For reactions involving bulky aryl compounds, steric hindrance can significantly influence the geometry and energy of the transition state. kanazawa-u.ac.jp For example, in the palladium-catalyzed cross-coupling of carboxylic anhydrides with arylboronic acids, DFT calculations have been used to compare different catalytic cycles and have found that both neutral and anionic pathways have moderate activation energies, consistent with experimental observations. ruhr-uni-bochum.de Similarly, in the recombination of phenyl and propargyl radicals, theoretical studies have shown that the reaction proceeds through a sequence of H-shifts and ring closures to form larger aromatic systems. rsc.org

Computational Support for Catalytic Cycles

DFT calculations provide strong support for proposed catalytic cycles by verifying the feasibility of each elementary step. acs.orgacs.org This is particularly important in catalysis involving sterically demanding ligands, where the steric bulk can control the chemoselectivity of the reaction. rsc.org

For instance, in the Pd-catalyzed N-arylation of ammonia, DFT calculations have shown that the steric hindrance of the phosphine (B1218219) ligand determines whether the reaction stops at the primary aniline (B41778) or proceeds to the diphenylamine. rsc.org The calculations revealed that bulky ligands can rotate to relieve steric crowding at the metal center, influencing the reaction outcome. rsc.org In another example, computational studies on the formation of arylene ethynylene macrocycles via alkyne metathesis demonstrated that the reaction is thermodynamically controlled and that byproducts can inhibit the catalyst. nih.gov

Noncovalent Interaction Analyses

Noncovalent interactions (NCIs) are crucial in determining the structure, stability, and reactivity of molecules, particularly in sterically congested systems. wikipedia.org An effective method for studying these phenomena is the Non-Covalent Interaction (NCI) index, a computational tool that analyzes the electron density (ρ) and its derivatives to visualize weak interactions in three-dimensional space. wikipedia.orgresearchgate.net This analysis is not based on atom-pair contacts but on continuous surfaces, offering a more complete view of van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.net

The NCI method is based on the reduced density gradient (RDG), which can identify regions of non-covalent interactions where the RDG value approaches zero. nih.gov By plotting the RDG against the electron density, interaction critical points can be identified and visualized as isosurfaces. nih.gov The nature of these interactions—attractive or repulsive—is determined by analyzing the second eigenvalue (λ₂) of the electron density Hessian matrix. wikipedia.org This allows for a color-coded representation of NCI regions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds. nih.govimperial.ac.uk

Green surfaces represent weak, stabilizing interactions, like van der Waals forces. nih.govimperial.ac.uk

Red surfaces denote strong, destabilizing interactions, primarily steric clashes or repulsion. nih.govimperial.ac.uk

| NCI Isosurface Color | Interaction Type | Significance in Sterically Hindered Systems |

|---|---|---|

| Blue | Strong Attractive (e.g., Hydrogen Bonds) | Typically minimal unless specific functional groups are present. nih.govimperial.ac.uk |

| Green | Weak van der Waals Interactions | Contributes to molecular stability and influences aggregation configurations. nih.govimperial.ac.uk |

| Red | Repulsive (e.g., Steric Clashes) | Dominant feature defining molecular conformation and hindering intermolecular reactions. nih.govimperial.ac.uk |

Computational Materials Discovery Approaches

Computational methods are indispensable tools for predicting the properties of new materials and guiding their synthesis. For sterically hindered aryl systems, techniques like molecular dynamics (MD) simulations and quantum chemistry calculations are particularly valuable for exploring potential applications. bham.ac.uk These approaches can quantitatively assess aggregation behavior, intermolecular forces, and reactivity, which are key to designing novel materials. bohrium.comresearchgate.net

Molecular dynamics simulations can be used to study the aggregation of molecules like this compound in various solvents. tandfonline.com By simulating the movement and interactions of many molecules over time, MD can predict how steric hindrance and π-π interactions influence the formation of larger structures. tandfonline.combohrium.com Such studies are critical for applications in materials science, where the aggregation of polycyclic aromatic compounds (PACs) is a determining factor in the performance of organic electronics and formulated products. bohrium.comaston.ac.uk

Quantum chemistry methods, such as Density Functional Theory (DFT), allow for the investigation of electronic structure and reactivity. researchgate.net For instance, DFT calculations can predict the reaction sites for electrophilic or nucleophilic attack, which is crucial for designing new synthetic pathways or understanding degradation mechanisms. researchgate.net In the context of materials discovery, these methods can be used to screen potential derivatives of this compound for desired electronic properties, such as designing fluorescent sensors or stable organic semiconductors. nih.govnih.gov The combination of these computational tools allows researchers to build structure-property relationships, accelerating the discovery of new materials with tailored functionalities based on sterically hindered scaffolds.

| Computational Method | Primary Application | Relevance to Sterically Hindered Aryl Systems |

|---|---|---|

| Non-Covalent Interaction (NCI) Analysis | Visualization and characterization of weak intermolecular forces. wikipedia.orgnih.gov | Identifies and quantifies the impact of steric repulsion and stabilizing van der Waals forces on molecular conformation. imperial.ac.uk |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and aggregation of molecules. bham.ac.uk | Predicts how steric hindrance affects solubility, aggregation states, and the morphology of bulk materials. tandfonline.com |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and molecular properties. researchgate.net | Enables the prediction of reactivity, stability, and electronic properties for the design of new functional materials. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions through electron density topology. | Provides quantitative data on bond properties and the strength of specific intermolecular contacts. |

Applications of 2,4,6 Triisopropyl 1 Phenylbenzene Derivatives in Catalysis

Role as Phosphine (B1218219) Ligands in Transition Metal Catalysis

Phosphine ligands are crucial in transition metal catalysis as they stabilize the metal center and modulate its reactivity. tcichemicals.comprochemonline.com The electronic and steric properties of these ligands are key determinants of the efficiency of a catalytic cycle. tcichemicals.com Ligands derived from 2,4,6-triisopropyl-1-phenylbenzene, such as the widely recognized XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), are characterized by their significant steric bulk and electron-rich nature. acs.orgnih.govsigmaaldrich.com This combination of properties is instrumental in promoting the fundamental steps of many catalytic cycles, including oxidative addition and reductive elimination. tcichemicals.comnih.gov

The bulky and electron-donating character of these biaryl phosphine ligands helps to stabilize monoligated palladium(0) species, which are often the active catalytic species. nih.gov This stabilization enhances the rates of oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com The development of these sophisticated phosphine ligands has enabled the use of a wider variety of substrates and milder reaction conditions in numerous cross-coupling reactions. nih.govwikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govuj.ac.zanobelprize.org The efficacy of these reactions is often highly dependent on the choice of ligand. nih.gov Bulky biaryl phosphine ligands incorporating the this compound scaffold have proven to be broadly applicable and highly effective in this context. nih.govuj.ac.za

The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryls. nih.gov The use of palladium catalysts supported by bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos, has significantly expanded the scope of this reaction. acs.orgnih.govnih.gov These catalyst systems are effective for the coupling of a wide range of substrates, including unactivated aryl chlorides, aryl tosylates, and various heteroaryl compounds, often at room temperature and with low catalyst loadings. nih.govnih.gov The steric hindrance provided by the triisopropylphenyl group is crucial for achieving high yields, especially with sterically demanding substrates. acs.orgbeilstein-journals.org For instance, a preformed palladium complex, PdCl₂(XPhos)₂, has been shown to be an effective precatalyst for the Suzuki-Miyaura coupling of various aryl and vinyl sulfonates or halides. acs.orgnih.gov

| Aryl Halide/Sulfonate | Boronic Acid | Ligand/Precatalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | XPhos | 98 | nih.gov |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | SPhos | 95 | nih.gov |

| 1-Naphthyl tosylate | Phenylboronic acid | PdCl₂(XPhos)₂ | 95 | nih.gov |

| 2-Pyrrolyl tosylate | Phenylboronic acid | PdCl₂(XPhos)₂ | 85 | nih.gov |

The Mizoroki-Heck reaction is a fundamental method for the alkenylation of aryl halides. chemrxiv.orgorganic-chemistry.org The success of this reaction, particularly with less reactive aryl chlorides, often relies on the use of highly active catalysts. rsc.orglibretexts.org Bulky phosphine ligands derived from this compound, such as BrettPhos, have been successfully employed in denitrative Mizoroki-Heck-type reactions of nitroarenes. chemrxiv.org The steric and electronic properties of these ligands facilitate the challenging oxidative addition step and promote efficient catalytic turnover. uj.ac.zaacademie-sciences.fr The use of such ligands can lead to highly active and stable catalytic systems for C-C bond formation. rsc.org

The Buchwald-Hartwig amination has become a premier method for the synthesis of aryl amines through the palladium-catalyzed coupling of amines with aryl halides. youtube.comwikipedia.org The development of sterically hindered and electron-rich dialkylbiaryl phosphine ligands was a watershed moment for this transformation. youtube.comwikipedia.orgacs.org These ligands, including those built upon the this compound framework like XPhos and BrettPhos, have enabled the coupling of a vast array of amines (primary, secondary, and heterocyclic) with aryl chlorides, bromides, iodides, and triflates under increasingly mild conditions. wikipedia.orgrsc.org The steric bulk of these ligands is thought to facilitate the crucial C-N reductive elimination step from the palladium center. youtube.comacs.org

| Aryl Halide | Amine | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | XPhos | 99 | nih.gov |

| 2-Bromotoluene | Aniline (B41778) | RuPhos | 98 | acs.org |

| 4-Bromo-1-methylimidazole | Benzamide | Bulky Biaryl Phosphine L6 | 85 | nih.gov |

| 3-Bromoimidazo[1,2-a]pyridine | Acetamide | Bulky Biaryl Phosphine L6 | 80 | nih.gov |

The cross-coupling of electrophiles with secondary and tertiary C(sp³) nucleophiles presents a significant challenge due to the propensity for competing β-hydride elimination from the organometallic intermediate. acs.orgberkeley.edu This side reaction can severely limit the efficiency of C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formation. While traditional substitution reactions are often problematic for sterically hindered centers, acs.orgberkeley.edu catalytic methods are being developed to overcome these limitations. The steric bulk of phosphine ligands plays a critical role in mitigating β-hydride elimination. By creating a sterically congested environment around the metal center, bulky ligands can disfavor the planar transition state required for β-hydride elimination, thereby promoting the desired reductive elimination pathway.

While palladium has dominated the field of cross-coupling, there is growing interest in the use of less expensive, first-row transition metals like nickel. youtube.comnih.gov Buchwald-type phosphines, including those with the this compound core, have recently been applied to nickel-catalyzed cross-coupling reactions. chemrxiv.org The structure-reactivity relationships of these ligands in nickel catalysis are an active area of investigation. chemrxiv.org

Studies have shown that the choice of phosphine ligand can modulate the preference of a nickel catalyst for different reaction pathways (e.g., one-electron vs. two-electron mechanisms). nsf.gov For instance, in certain nickel-catalyzed reactions, phosphine-ligated nickel catalysts tend to favor two-electron oxidative addition pathways. nsf.gov The development of well-defined nickel precatalysts bearing these bulky phosphine ligands is expanding the scope of nickel-catalyzed transformations, including C(sp³)–C(sp³) couplings. nih.govnih.gov These systems have shown promise in coupling non-activated alkyl halides by navigating challenges such as β-hydride elimination. researchgate.netnih.gov

Gold(I)-Catalyzed Reactions

Cationic gold(I) complexes bearing bulky phosphine ligands derived from this compound, such as XPhos and BrettPhos, have demonstrated remarkable efficacy in a range of catalytic reactions. nih.govchemicalbook.comsigmaaldrich.com These ligands create a sterically congested environment around the gold center, which not only enhances the stability and lifetime of the catalyst but also facilitates challenging transformations by minimizing side reactions. nih.gov

For instance, the gold(I) complex of XPhos, specifically Chloro[2-dicyclohexyl(2′,4′,6′-trisopropylbiphenyl)phosphine]gold(I) (XPhos AuCl), has been utilized as a catalyst for Michael addition and intramolecular hydroalkylation reactions, cascade cyclization of diynes, and the hydroarylation of allenes. sigmaaldrich.com Similarly, the cationic gold(I) complex BrettPhosAuNTf₂, has proven effective in the oxidative cyclization to produce enantioenriched azetidinones and in intramolecular nitrene transfer reactions. nih.gov The steric bulk of these ligands is crucial for achieving high efficiency and selectivity in these transformations.

A notable application of gold(I) complexes with these bulky ligands is in the cycloisomerization of enynes. Phosphine gold(I) bis-(trifluoromethanesulfonyl)imidate complexes are highly efficient and air-stable catalysts for this transformation. strem.com The use of XPhos AuNTf₂ (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide) has also been documented. mit.edu

Ligand Design and Optimization in Catalysis

The design of phosphine ligands based on the this compound scaffold has been a key driver of progress in catalysis. The strategic placement of bulky and electron-donating groups on the biaryl framework allows for fine-tuning of the ligand's properties to achieve optimal catalytic performance.

Influence on Catalytic Activity and Selectivity

The structure of biaryl phosphine ligands, such as those derived from this compound, profoundly influences the activity and selectivity of the corresponding metal catalysts. For example, in palladium-catalyzed C-N cross-coupling reactions, the use of bulky biarylphosphine ligands like XPhos allows for the highly selective monoarylation of primary aliphatic amines and anilines with low catalyst loadings and fast reaction times. nih.gov

The development of a palladium catalyst system based on the bulky biarylphosphine ligand AdBrettPhos, which features adamantyl phosphine substituents, enabled the first palladium-catalyzed amidation of multi-heteroatom, five-membered heterocyclic bromides. nih.gov This highlights the critical role of ligand design in overcoming the challenges posed by difficult substrates.

The table below illustrates the effectiveness of a palladium catalyst system using a bulky biaryl phosphine ligand for the C-O cross-coupling of an electron-rich aryl halide with a secondary alcohol, a historically challenging transformation. nih.gov

| Entry | Ligand | Product Yield (%) | Reduced Arene (%) |

| 1 | L1 | 0 | 95 |

| 2 | L2 | 25 | 65 |

| 3 | L4 (RockPhos) | 70 | 19 |

| 4 | L5 | 15 | 80 |

| Conditions: 4-chloroanisole, 2-butanol, catalyst. L4 is a bulky biarylphosphine ligand. |

This data demonstrates that the strategic design of the ligand (L4) significantly enhances the yield of the desired ether product while minimizing the undesired side reaction of arene reduction. nih.gov

Steric Bulk and Electronic Properties in Ligand Performance

The performance of this compound-based phosphine ligands is a direct consequence of their significant steric bulk and strong electron-donating ability. nih.govnsf.gov The steric hindrance created by the isopropyl groups on the phenyl ring and the substituents on the phosphorus atom plays a crucial role in promoting the formation of highly reactive, monoligated L1Pd(0) species, which are key intermediates in many catalytic cycles. nih.gov

Computational and experimental studies have shown that the steric parameters of these ligands, such as cone angle and percent buried volume, correlate with their catalytic activity. nsf.govnih.gov The bulky nature of these ligands not only facilitates the rate-limiting oxidative addition step in cross-coupling reactions but also accelerates the final reductive elimination step. nih.gov

The electronic properties of these ligands are also critical. The electron-rich nature of the phosphine, resulting from the alkyl and aryl substituents, increases the electron density on the metal center. This enhanced nucleophilicity of the metal facilitates oxidative addition, even with challenging substrates like aryl chlorides. sigmaaldrich.cn

Stabilization of Metal Complexes in Catalytic Cycles

The steric bulk of this compound-derived phosphine ligands is instrumental in stabilizing reactive intermediates in catalytic cycles. In palladium-catalyzed cross-coupling reactions, these ligands prevent catalyst deactivation pathways such as the formation of palladium black or inactive dimeric species. nih.gov

Mechanistic studies on palladium-catalyzed C-N cross-coupling reactions have revealed that the resting state of the catalyst is often a diphenylamido complex. The stability of this complex is influenced by the electronic properties of the biaryl ligand. nih.gov For instance, electron-donating groups on the lower aryl ring of the ligand stabilize the amido complex. nih.gov

Furthermore, the conformational rigidity imposed by the bulky framework of ligands like XPhos and BrettPhos forces the palladium(II) center to adopt a specific geometry that prevents catalyst inhibition. nih.gov This structural constraint can also accelerate the rate of reductive elimination, leading to a more efficient catalytic turnover. nih.gov The ability of these ligands to stabilize monoligated palladium complexes is a key factor in their broad applicability and success in catalysis. nsf.gov

Enabling Selective Organic Transformations

The unique properties of this compound-derived phosphine ligands have enabled a wide range of selective organic transformations that were previously difficult to achieve. Their application in palladium-catalyzed cross-coupling reactions has been particularly impactful.

For example, palladium complexes of XPhos exhibit high activity for Buchwald-Hartwig amination reactions involving not only aryl bromides and iodides but also the less reactive aryl chlorides and tosylates. sigmaaldrich.com This has significantly expanded the scope of C-N bond formation. The catalyst system is also effective for the coupling of various amides with aryl halides. sigmaaldrich.com

The use of XPhos has also been crucial in the development of other important cross-coupling reactions, including Suzuki-Miyaura, Negishi, and copper-free Sonogashira couplings. sigmaaldrich.comresearchgate.net A pre-milled palladium acetate (B1210297) and XPhos catalyst system has been shown to be highly active for the Stille cross-coupling of aryl chlorides with tributylarylstannanes, producing biaryl compounds in good to excellent yields. nih.gov

The table below showcases the utility of a PdCl₂(XPhos)₂ precatalyst in the Suzuki-Miyaura coupling of various aryl tosylates with phenylboronic acid, demonstrating the broad substrate scope and high efficiency of this catalytic system.

| Entry | Aryl Tosylate | Product | Yield (%) |

| 1 | 4-Tolyl tosylate | 4-Methylbiphenyl | 95 |

| 2 | 4-Methoxyphenyl tosylate | 4-Methoxybiphenyl | 92 |

| 3 | 4-Chlorophenyl tosylate | 4-Chlorobiphenyl | 85 |

| 4 | 2-Naphthyl tosylate | 2-Phenylnaphthalene | 99 |

| 5 | 3-Pyridyl tosylate | 3-Phenylpyridine | 78 |

| Conditions: Aryl tosylate, phenylboronic acid, PdCl₂(XPhos)₂, base, microwave irradiation. |

These examples underscore the pivotal role of this compound derivatives in advancing the field of catalysis by providing robust and versatile ligands that enable challenging and selective organic transformations.

Applications of 2,4,6 Triisopropyl 1 Phenylbenzene Derivatives in Materials Science

Design of Functional Molecular Systems with Steric Control

The 2,4,6-triisopropylphenyl group is an exceptionally bulky substituent that plays a critical role in the design of functional molecular systems by exerting profound steric control. This steric hindrance can be strategically employed to influence molecular conformation, restrict rotational freedom, and create well-defined three-dimensional structures. These effects are crucial in preventing undesirable intermolecular interactions, such as aggregation-caused quenching in luminescent materials, and in stabilizing reactive species.

The introduction of bulky substituents like the 2,4,6-triisopropylphenyl group can enforce specific geometries in molecules. For instance, in organometallic chemistry, the use of the 2,6-bis(2,4,6-triisopropylphenyl)phenyl ligand, which is structurally related to 2,4,6-triisopropyl-1-phenylbenzene, allows for the stabilization of unusual coordination geometries and low-coordinate metal centers. numberanalytics.com The steric bulk of the triisopropylphenyl groups creates a protective "pocket" around the metal center, preventing solvent coordination and intermolecular reactions that would otherwise lead to decomposition.

This principle of steric shielding is also vital in the design of functional polymers. The incorporation of bulky side chains can significantly impact the polymer's backbone conformation and its macroscopic properties. mdpi.com For example, steric hindrance between adjacent side groups can increase the rigidity of the polymer chain, leading to materials with higher glass transition temperatures and altered mechanical properties. While specific studies on polymers containing this compound are not widely available, the general principles of using sterically demanding groups to control polymer architecture are well-established.

The table below illustrates the general effect of increasing steric hindrance on the properties of functional molecular systems, a principle that is applicable to derivatives of this compound.

| Property | Effect of Increasing Steric Hindrance | Rationale |

| Molecular Conformation | More defined and rigid | Restricted rotation around single bonds. |

| Intermolecular Interactions | Reduced | Physical barrier prevents close approach of molecules. |

| Solubility | Can be increased | Bulky groups can disrupt crystal packing. |

| Thermal Stability | Often increased | Restricted molecular motion and prevention of degradation pathways. |

| Reactivity of Functional Groups | Can be decreased | Steric shielding of reactive sites. |

Supramolecular Architectures and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to construct complex, well-ordered structures from molecular building blocks. The this compound unit, with its significant steric profile, can be a key player in directing the self-assembly of molecules into predictable supramolecular architectures.

Influence on Intermolecular Interactions

The bulky nature of the 2,4,6-triisopropylphenyl group profoundly influences intermolecular interactions within a crystal lattice or a self-assembled aggregate. The isopropyl groups create significant steric hindrance, which can prevent the close packing of aromatic cores and thereby reduce strong π-π stacking interactions. rsc.org This can be advantageous in the design of materials where such interactions are detrimental, for instance, in preventing the formation of non-emissive aggregates in luminescent materials.

The following table summarizes the potential influence of the 2,4,6-triisopropylphenyl group on various intermolecular interactions.

| Interaction Type | Influence of 2,4,6-Triisopropylphenyl Group | Consequence for Self-Assembly |

| π-π Stacking | Generally weakened or prevented | Favors formation of non-aggregated structures. |

| van der Waals Forces | Can be highly specific and directional | Can lead to well-defined, ordered assemblies. |

| C-H···π Interactions | Can be significant | Contributes to the overall stability and geometry of the assembly. |

| Hydrogen Bonding | Can be directed by steric hindrance | Can lead to the formation of specific motifs and architectures. |

Role in Molecular Recognition and Host-Guest Chemistry

The well-defined, sterically demanding structure of derivatives of this compound makes them intriguing candidates for applications in molecular recognition and host-guest chemistry. wikipedia.org A host molecule containing one or more of these bulky groups can create a pre-organized cavity with a specific size and shape, capable of selectively binding guest molecules.

The steric bulk of the triisopropylphenyl groups can form a hydrophobic pocket, ideal for encapsulating non-polar guest molecules. The rigidity imparted by these groups helps to minimize the entropic penalty upon guest binding, potentially leading to high binding affinities and selectivities. While the literature contains many examples of host molecules based on calixarenes, cyclodextrins, and other macrocycles, the application of open-chain hosts featuring the 2,4,6-triisopropylphenyl moiety is a less explored but promising area. nih.gov

The principles of host-guest chemistry suggest that a host molecule incorporating the this compound unit could exhibit selectivity based on the size, shape, and chemical nature of the guest.

Development of Luminescent Materials

The quest for highly efficient and stable luminescent materials is a driving force in materials science, with applications ranging from organic light-emitting diodes (OLEDs) to bio-imaging. The incorporation of the this compound group into luminescent molecules can have a significant and positive impact on their photophysical properties.

Impact on Photoluminescence Quantum Yields and Photostability

One of the primary challenges in the design of luminescent materials is preventing aggregation-caused quenching (ACQ), where the close proximity of chromophores in the solid state leads to non-radiative decay pathways and a loss of emission efficiency. The steric hindrance provided by the 2,4,6-triisopropylphenyl group is an effective strategy to mitigate ACQ. By physically separating the emissive cores, it prevents the formation of detrimental π-π stacks and other quenching interactions. nih.gov

Furthermore, the bulky and rigid nature of the triisopropylphenyl group can enhance the photostability of luminescent materials. By restricting conformational changes and protecting the chromophore from reactive species in its environment, it can slow down photochemical degradation pathways. mdpi.com

The table below provides a qualitative illustration of how the 2,4,6-triisopropylphenyl group can impact the luminescent properties of a material.

| Luminescent Property | Impact of 2,4,6-Triisopropylphenyl Group | Mechanism |

| Photoluminescence Quantum Yield (Solid State) | Generally Increased | Prevention of aggregation-caused quenching through steric hindrance. |

| Photostability | Generally Increased | Restriction of degradative conformational changes and shielding from quenchers. |

| Emission Wavelength | Can be fine-tuned | Steric interactions can influence the planarity of the chromophore and thus the energy of the excited state. |

Conjugation Effects in Excited States

The electronic communication, or conjugation, between different parts of a molecule in its excited state is a key determinant of its photophysical properties. The dihedral angle between the central phenyl ring and the 2,4,6-triisopropylphenyl-substituted ring in this compound derivatives plays a crucial role in the extent of electronic conjugation in the excited state.

In the ground state, steric hindrance from the isopropyl groups will likely force a twisted conformation between the phenyl rings. Upon photoexcitation, the molecule may undergo geometric relaxation to a more planar conformation to increase conjugation, which would be reflected in the emission spectrum. However, the significant steric bulk may limit the extent of this planarization. This interplay between steric and electronic effects allows for the fine-tuning of the excited-state properties.

While detailed excited-state dynamics studies specifically on this compound derivatives are not extensively reported, the principles of how steric hindrance affects excited-state conjugation are understood from studies on other substituted aromatic systems. nih.gov The degree of twisting influences the energy levels of the frontier molecular orbitals and thus the absorption and emission wavelengths.

Polymer Chemistry and Porous Materials

Derivatives of this compound have found application in the synthesis of specialized polymers. The bulky 2,4,6-triisopropylphenyl (Trip) group plays a crucial role in defining the properties of the resulting polymer chains. By preventing close packing and strong intermolecular interactions, the Trip group can enhance the solubility of rigid-chain polymers and create intrinsic microporosity.

One specific example is the synthesis of a borane-containing polymer, Poly[(2,5-didecyloxy-1,4-phenylene)(2,4,6-triisopropylphenylborane)], diphenyl terminated . This material is classified as an n-type polymer semiconductor. sigmaaldrich.com In this polymer, the 2,4,6-triisopropylphenyl group is attached to a boron atom within the polymer backbone. The steric hindrance provided by the Trip group helps to electronically isolate the borane (B79455) center and influences the polymer's conformation and electronic properties, such as its HOMO (–6.2 eV) and LUMO (–3.0 eV) energy levels. sigmaaldrich.com Such polymers are investigated for their potential use in organic electronics, including transistors and photovoltaic devices.

While specific examples of porous materials directly synthesized from this compound derivatives are not extensively documented in the reviewed literature, the principles of porous material design suggest their potential. The construction of Porous Organic Polymers (POPs) or Porous Organic Cages (POCs) often relies on shape-persistent building blocks that assemble into a network with voids. The rigid structure and significant steric profile of functionalized this compound derivatives could be exploited to create materials with high free volume and permanent porosity. The bulky isopropyl groups would prevent efficient packing of the polymer chains or molecular units, thereby generating intrinsic microporosity suitable for gas storage and separation applications.

Coordination Polymers and Metal-Organic Frameworks

In the field of coordination chemistry, ligands containing large, sterically demanding groups are used to control the dimensionality and topology of coordination polymers and Metal-Organic Frameworks (MOFs). The bulky substituents can limit the number of ligands that can coordinate to a metal center, prevent network interpenetration, and create open, porous structures.

Although the direct use of ligands derived from this compound in the synthesis of coordination polymers or MOFs is not widely reported, the 2,4,6-triisopropylphenyl (Trip) moiety itself is a well-known bulky substituent in coordination chemistry. By functionalizing the central phenyl ring or the non-substituted phenyl ring of this compound with coordinating groups (e.g., carboxylates, pyridyls, or triazoles), it is possible to design ligands for the construction of MOFs.

The introduction of such a bulky derivative into a framework would be expected to have several effects:

Control of Coordination Number: The steric hindrance could stabilize lower coordination numbers at the metal centers.

Creation of Porosity: The large volume of the triisopropylphenyl groups would prevent the formation of densely packed structures, leading to the generation of pores and channels within the material.

Modulation of Properties: The hydrophobic nature of the isopropyl groups could be used to tune the sorption properties of the resulting MOF, making it more affine for non-polar guest molecules.

The table below summarizes the properties of a polymer containing the 2,4,6-triisopropylphenyl moiety.

| Polymer Name | Type | HOMO Level (eV) | LUMO Level (eV) | Application Area |

| Poly[(2,5-didecyloxy-1,4-phenylene)(2,4,6-triisopropylphenylborane)], diphenyl terminated sigmaaldrich.com | n-type semiconductor | -6.2 | -3.0 | Organic Electronics |

Advanced Topics and Future Directions in 2,4,6 Triisopropylphenyl Chemistry

Integration with Automated Synthesis and Materials Discovery Platforms

The increasing complexity of modern chemical synthesis and the demand for rapid discovery of new materials with tailored properties have spurred the development of automated synthesis and high-throughput screening platforms. The integration of 2,4,6-triisopropyl-1-phenylbenzene and its derivatives into these automated workflows presents a significant opportunity to accelerate research and development.

Automated flow chemistry, for instance, offers precise control over reaction parameters, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. spectrabase.commdpi.com The synthesis of functionalized aromatic compounds, including sterically hindered biaryls, can be adapted to flow chemistry setups, enabling the rapid generation of libraries of compounds for screening. nih.gov This is particularly relevant for materials discovery, where a large number of structural variations need to be synthesized and evaluated to identify candidates with optimal properties.

High-throughput screening (HTS) techniques allow for the rapid evaluation of the properties of a large number of compounds. mdpi.comresearchgate.net When combined with automated synthesis, HTS can create a closed-loop system for materials discovery, where new compounds are designed, synthesized, and tested in an iterative fashion. The unique steric and electronic properties imparted by the 2,4,6-triisopropylphenyl group make it an attractive building block for the design of new functional materials, such as organic light-emitting diodes (OLEDs), sensors, and porous materials.

Future directions in this area include:

Robotic Synthesis of Bulky Ligands: Developing automated protocols for the synthesis of a diverse range of ligands incorporating the 2,4,6-triisopropylphenyl scaffold will be crucial for high-throughput catalyst screening.

On-the-Fly Characterization: Integrating in-line analytical techniques into automated synthesis platforms will allow for real-time monitoring of reactions and rapid characterization of products, further accelerating the discovery process.

Machine Learning-Guided Discovery: Utilizing machine learning algorithms to analyze data from high-throughput screening experiments can help to identify structure-property relationships and guide the design of new materials with improved performance.

Further Elucidation of Steric and Electronic Interplay in Complex Chemical Systems

The chemical behavior of molecules containing the 2,4,6-triisopropylphenyl group is governed by a delicate interplay of steric and electronic effects. The three isopropyl groups create a significant steric shield around the phenyl ring, which can influence reaction rates, selectivities, and the stability of intermediates. Electronically, the isopropyl groups are weakly electron-donating through an inductive effect. A deeper understanding of how these steric and electronic factors operate in concert is crucial for the rational design of new catalysts and materials.

One way to quantify the steric bulk of a ligand is through the Tolman cone angle, which is a measure of the solid angle occupied by a ligand at a metal center. researchgate.net While the cone angle for a phosphine (B1218219) ligand with a 2,4,6-triisopropylphenyl substituent has not been explicitly reported, it is expected to be substantial, influencing the coordination chemistry and catalytic activity of its metal complexes. For comparison, the cone angles of proazaphosphatrane ligands with isopropyl and isobutyl substituents are 179° and 200°, respectively, indicating significant steric hindrance. nih.govrsc.org

The interplay of steric and electronic effects is particularly evident in the synthesis of sterically crowded biaryls. The successful cross-coupling of ortho-substituted aryl halides with aryl Grignard reagents to form these challenging structures is highly dependent on the nature of the catalyst and ligands, where the steric profile of the ligand plays a critical role in facilitating the reductive elimination step. nih.gov

Future research in this area will likely involve:

Advanced Spectroscopic and Crystallographic Studies: Detailed structural analysis of a wider range of compounds containing the 2,4,6-triisopropylphenyl group will provide valuable data on bond lengths, angles, and conformations, offering insights into the steric demands of the substituent.

Kinetic and Mechanistic Investigations: Detailed kinetic studies of reactions involving 2,4,6-triisopropylphenyl-containing compounds will provide quantitative data on the influence of the bulky substituent on reaction rates and mechanisms.

Development of Chiral Variants and Enantioselective Applications

The introduction of chirality into molecules containing the 2,4,6-triisopropylphenyl group opens up exciting possibilities for enantioselective catalysis and the synthesis of non-racemic materials. The bulky and conformationally restricted nature of this substituent can create a well-defined chiral environment around a reactive center, leading to high levels of stereocontrol.

The synthesis of chiral ligands for asymmetric catalysis is a major area of research. nih.govnih.govresearchgate.net While the direct synthesis of chiral derivatives of this compound is not widely reported, the 2,4,6-triisopropylphenyl moiety can be incorporated into known chiral scaffolds to create novel ligands. For example, chiral phosphine ligands are widely used in a variety of enantioselective transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. rsc.orgyoutube.com The steric bulk of the 2,4,6-triisopropylphenyl group can be used to create deep chiral pockets in these ligands, leading to enhanced enantioselectivity.

One approach to creating chiral variants is through the resolution of racemic mixtures. nih.gov Chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, could potentially be applied to derivatives of this compound that possess a suitable functional group.

Future research in this area will focus on:

Design and Synthesis of Novel Chiral Ligands: The development of new, modular synthetic routes to chiral ligands incorporating the 2,4,6-triisopropylphenyl group is a key objective. This will allow for the systematic tuning of the steric and electronic properties of the ligand to optimize its performance in a given enantioselective reaction.

Application in a Broader Range of Asymmetric Transformations: Exploring the utility of these new chiral ligands in a wider array of enantioselective reactions, including C-H functionalization, cycloadditions, and organocatalysis, will be a major focus.

Development of Chiral Materials: The incorporation of the chiral 2,4,6-triisopropylphenyl motif into polymers and other materials could lead to the development of new materials with interesting chiroptical properties and applications in areas such as chiral separations and sensing.

Computational Chemistry for Predictive Design of Bulky Aryl Systems